molecular formula C5H4ClN3O3S B1605318 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide CAS No. 50772-59-3

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide

Cat. No.: B1605318
CAS No.: 50772-59-3
M. Wt: 221.62 g/mol
InChI Key: GCGAZNDDCWOASE-UHFFFAOYSA-N
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Description

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Chlorination: The chloro group is introduced by treating the nitrated thiazole with a chlorinating agent such as thionyl chloride.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the chlorinated thiazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Reduction: Formation of 2-Chloro-n-(5-amino-thiazol-2-yl)-acetamide.

    Hydrolysis: Formation of 2-Chloro-thiazole-5-carboxylic acid and acetamide.

Scientific Research Applications

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiazole-based compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-n-(5-nitro-thiazol-2-yl)-benzamide
  • 2-Chloro-n-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitro-benzamide
  • 2-Chloro-3,5-dinitro-n-(5-nitro-thiazol-2-yl)-benzamide

Uniqueness

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGAZNDDCWOASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302175
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-59-3
Record name NSC149458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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